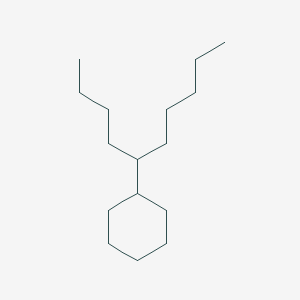![molecular formula C26H18N2O4 B076486 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione CAS No. 14359-87-6](/img/structure/B76486.png)
5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is not fully understood. However, it has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This suggests that the compound may work by targeting specific signaling pathways involved in cancer cell growth and survival.
Biochemical And Physiological Effects
In addition to its anticancer properties, 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione has also been found to have other interesting biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione in lab experiments is that it has been found to have low toxicity. This means that it can be used at higher concentrations without causing harm to cells or animals. However, one limitation is that the compound is not very water-soluble, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Researchers may also investigate the compound's antioxidant and anti-inflammatory properties for use in the treatment of other conditions. Additionally, further studies may be conducted to better understand the compound's mechanism of action and to optimize its synthesis and use in lab experiments.
Synthesis Methods
The synthesis of 5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione involves the reaction of 2-hydroxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base catalyst. The resulting product is then reduced to form the final compound.
Scientific Research Applications
5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. This compound has been found to have anticancer properties, making it a promising candidate for further investigation.
properties
CAS RN |
14359-87-6 |
|---|---|
Product Name |
5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione |
Molecular Formula |
C26H18N2O4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5,11-bis(2-hydroxyphenyl)benzo[c][1,5]benzodiazocine-6,12-dione |
InChI |
InChI=1S/C26H18N2O4/c29-23-15-7-5-13-21(23)27-19-11-3-1-9-17(19)25(31)28(22-14-6-8-16-24(22)30)20-12-4-2-10-18(20)26(27)32/h1-16,29-30H |
InChI Key |
LHCIZWKUOYBYCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O |
synonyms |
5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



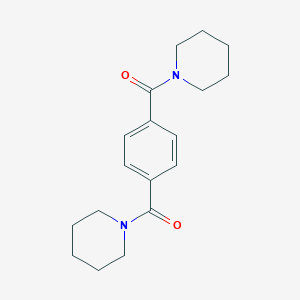
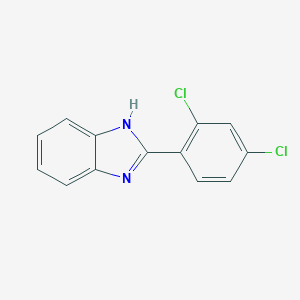
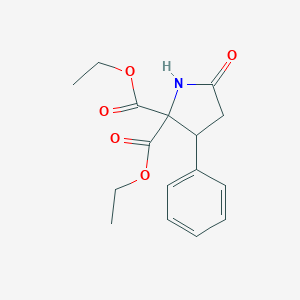
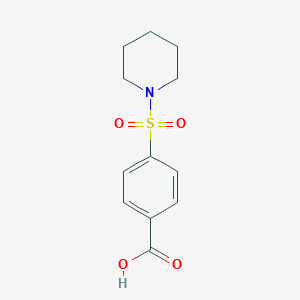
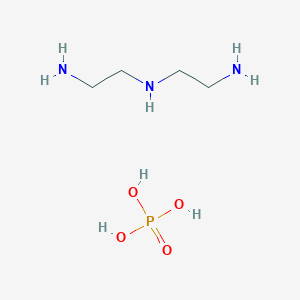

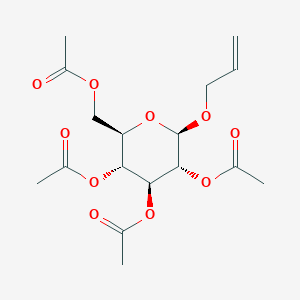
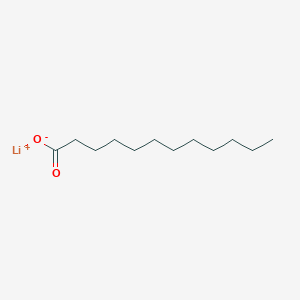
![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

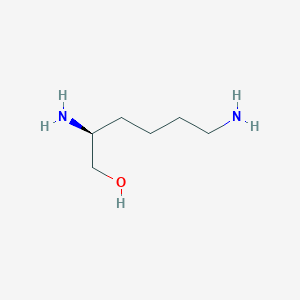
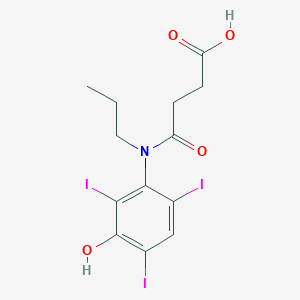
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
